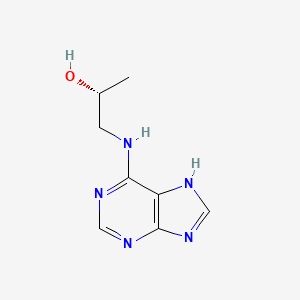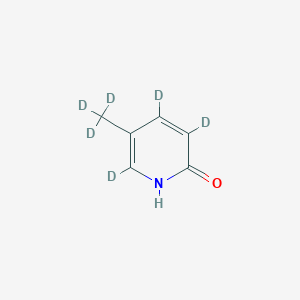
5-Methyl-2(1H)-pyridinone-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2(1H)-pyridinone-d6 is a deuterated derivative of 5-Methyl-2(1H)-pyridinone. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2(1H)-pyridinone-d6 typically involves the deuteration of 5-Methyl-2(1H)-pyridinone. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient exchange of hydrogen with deuterium.
化学反应分析
Types of Reactions
5-Methyl-2(1H)-pyridinone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridinone derivatives.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridinones, dihydropyridinones, and other pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Methyl-2(1H)-pyridinone-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: It is employed in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of 5-Methyl-2(1H)-pyridinone-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and stability of the molecule, leading to different biological and chemical behaviors compared to its non-deuterated counterpart. This can affect enzyme interactions, metabolic pathways, and the overall reactivity of the compound.
相似化合物的比较
Similar Compounds
5-Methyl-2(1H)-pyridinone: The non-deuterated version of the compound.
2(1H)-Pyridinone: A similar compound without the methyl group.
2(1H)-Pyridinone-d6: A deuterated version without the methyl group.
Uniqueness
5-Methyl-2(1H)-pyridinone-d6 is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
115.16 g/mol |
IUPAC 名称 |
3,4,6-trideuterio-5-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
InChI 键 |
SOHMZGMHXUQHGE-RLTMCGQMSA-N |
手性 SMILES |
[2H]C1=C(C(=O)NC(=C1C([2H])([2H])[2H])[2H])[2H] |
规范 SMILES |
CC1=CNC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
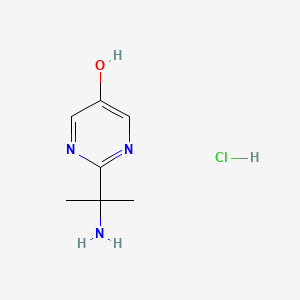
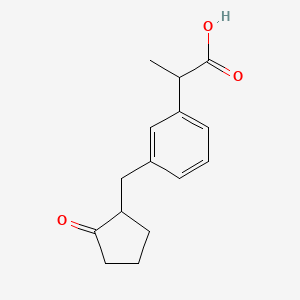
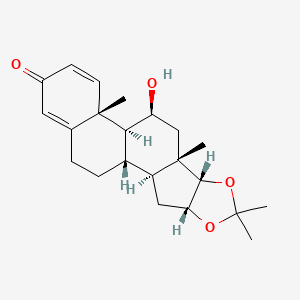
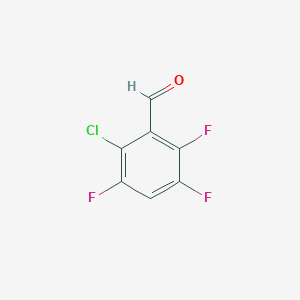
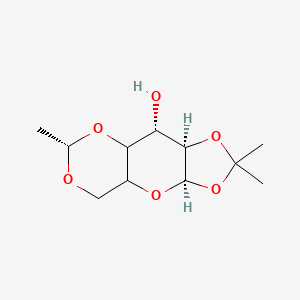
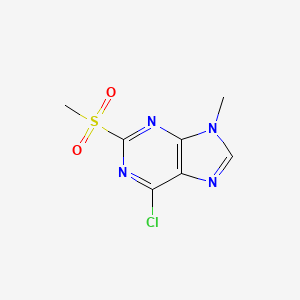
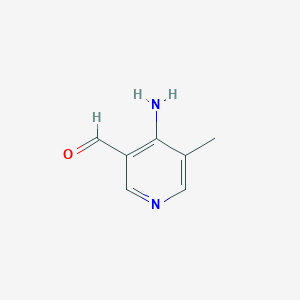
![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
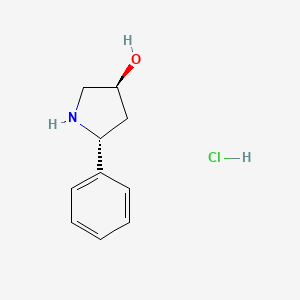
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)


